VU0359516
Description
VU0359516 is a positive allosteric modulator (PAM) of metabotropic glutamate receptor 4 (mGluR4), developed to address limitations of its parent scaffold, PHCCC (N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide). Structural optimization of PHCCC led to this compound, an enantiomerically pure 2-pyridyl amide analog, which exhibits enhanced potency (EC₅₀ = 0.38 μM vs. 1.4 μM for (−)-PHCCC), efficacy (20-fold glutamate response shift vs. 10.8-fold for (−)-PHCCC), and selectivity across mGluR subtypes . Its lack of mGluR1 activity and improved pharmacokinetic profile make it a valuable tool for studying mGluR4’s role in neurological disorders such as Parkinson’s disease and anxiety .
Properties
CAS No. |
1220513-59-6 |
|---|---|
Molecular Formula |
C16H13N3O3 |
Molecular Weight |
295.3 |
IUPAC Name |
(6E)-6-(hydroxyimino)-N-(pyridin-2-yl)-2-oxatricyclo[5.4.0.0^{3,5}]undeca-1(11),7,9-triene-3-carboxamide |
InChI |
InChI=1S/C16H13N3O3/c20-15(18-13-7-3-4-8-17-13)16-9-11(16)14(19-21)10-5-1-2-6-12(10)22-16/h1-8,11,21H,9H2,(H,17,18,20)/b19-14- |
InChI Key |
NAPZSTOOVHXHKA-RGEXLXHISA-N |
SMILES |
O=C(C1(CC/21)OC3=CC=CC=C3C2=N\O)NC4=NC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VU0359516, VU 0359516, VU-0359516 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
PHCCC
- Potency and Efficacy : PHCCC (EC₅₀ = 1.4 μM at mGluR4) is 3.7-fold less potent than VU0359514. Its fold shift (10.8) is half that of VU0359516 (20.0) .
- Selectivity : PHCCC acts as an mGluR1 negative allosteric modulator (NAM) (EC₅₀ = 2.1 μM), complicating its use in studies requiring mGluR4 specificity .
- Physicochemical Limitations : Poor solubility and brain penetration restrict its utility in vivo .
Compound 10d
- Potency and Efficacy : 10d (EC₅₀ = 1.3 μM) is less potent than this compound but exhibits a higher fold shift (22.6 vs. 20.0) .
- Selectivity : While selective against most mGluRs, 10d shows weak antagonist activity at mGluR2 (2-fold glutamate response shift), reducing its utility compared to this compound .
Racemic Analogs (5i and 5k)
- Potency : Racemic 5i (EC₅₀ = 0.87 μM) and 5k (EC₅₀ = 1.8 μM) are less potent than their resolved (−)-enantiomers. For example, (−)-10c (this compound) achieves a 4-fold potency improvement over racemic 5i .
- Enantiomeric Purity : The (+)-enantiomers of PHCCC analogs (e.g., (+)-10a, (+)-10b) are inactive, underscoring the critical role of stereochemistry in optimizing efficacy .
Dual mGluR2/3 Modulators
- Functional Switches : Fluorination or substitution on PHCCC’s phenyl ring can transform mGluR4 PAMs into dual mGluR2 NAM/mGluR3 PAMs (e.g., compounds 55, 56). These lack mGluR4 activity but highlight the scaffold’s versatility .
Key Data Tables
Table 1: Potency and Selectivity of PHCCC Analogs at mGluR4
| Compound | EC₅₀ (μM) | Fold Shift | mGluR1 Activity | Selectivity Profile |
|---|---|---|---|---|
| This compound | 0.38 | 20.0 | Inactive | Selective across mGluR1–8 |
| (−)-PHCCC | 1.4 | 10.8 | EC₅₀ = 2.1 μM | mGluR1 NAM, mGluR4 PAM |
| Compound 10d | 1.3 | 22.6 | Inactive | Weak mGluR2 antagonism |
| Racemic 5i | 0.87 | 9.7 | Inactive | Not reported |
Table 2: mGluR1 Activity of Select Analogs
| Compound | mGluR1 EC₅₀ (μM) | Category |
|---|---|---|
| (±)-PHCCC | 2.1 | NAM |
| 7e | >5.0 | Inactive |
| This compound | Inactive | No activity |
Structural and Pharmacological Insights
- Critical Modifications :
- SAR Limitations : The oxime moiety in PHCCC analogs is irreplaceable; its removal eliminates mGluR4 activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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